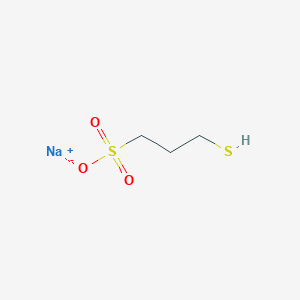
3-Mercaptopropansulfonato de Sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-mercaptopropanesulphonate is a chemical compound with the molecular formula C₃H₇NaO₃S₂. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for forming self-assembled monolayers on gold substrates, making it valuable in surface chemistry and nanotechnology .
Aplicaciones Científicas De Investigación
Sodium 3-mercaptopropanesulphonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Sodium 3-mercaptopropanesulphonate, also known as Sodium 3-mercapto-1-propanesulfonate, primarily targets gold-coated substrates . This compound forms a self-assembled monolayer via chemisorption on these substrates .
Mode of Action
The compound interacts with its targets through a process known as chemisorption . This is a type of adsorption process where a chemical reaction occurs between the surface and the adsorbate. This results in a strong chemical bond between the molecule and the substrate .
Biochemical Pathways
The compound is involved in the thiol-ene reaction , a type of click chemistry . This reaction is used to prepare tetrasubstituted organosilicon thioether . The thiol-ene reaction is a powerful tool in materials science, allowing for the functionalization of materials in a highly efficient and versatile manner .
Result of Action
The primary result of Sodium 3-mercaptopropanesulphonate’s action is the formation of a self-assembled monolayer on gold-coated substrates . This can be used to prepare tetrasubstituted organosilicon thioether . Additionally, it can be used as a capping agent to functionalize gold nanoparticles for potential applications in the field of radiotherapy and drug delivery .
Action Environment
The action of Sodium 3-mercaptopropanesulphonate is influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the presence or absence of water in the environment . Additionally, the compound’s chemisorption process could be influenced by the surface properties of the substrate . .
Análisis Bioquímico
Biochemical Properties
Sodium 3-mercaptopropanesulphonate plays a significant role in biochemical reactions. It is used to prepare tetrasubstituted organosilicon thioether by photochemical reaction with tetravinylsilane via thiol-ene reaction .
Cellular Effects
It has been used in the preparation of Rh nanoparticles by liquid-phase reduction of rhodium (III) chloride , suggesting that it may interact with metal ions in cells.
Molecular Mechanism
The molecular mechanism of Sodium 3-mercaptopropanesulphonate involves the formation of a self-assembled monolayer via chemisorption on a gold-coated substrate . This suggests that it may interact with biomolecules through chemisorption, potentially influencing enzyme activity and gene expression.
Transport and Distribution
Its solubility in water suggests that it could be transported via aqueous channels within the body.
Subcellular Localization
Its ability to form a self-assembled monolayer via chemisorption on a gold-coated substrate suggests that it may localize to regions of the cell where such substrates are present.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3-mercaptopropanesulphonate can be synthesized through the reaction of 3-mercaptopropionic acid with sodium hydroxide. The reaction typically involves dissolving 3-mercaptopropionic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .
Industrial Production Methods: In industrial settings, the production of sodium 3-mercaptopropanesulphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-mercaptopropanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides.
Reduction: The compound can participate in reduction reactions where the sulfonate group (-SO₃Na) remains intact.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and related compounds.
Substitution: Alkylated thiols and sulfonates.
Comparación Con Compuestos Similares
- Sodium 2-mercaptoethanesulfonate
- 3-Mercaptopropionic acid
- Sodium 2,3-dimercaptopropanesulfonate
Comparison: Sodium 3-mercaptopropanesulphonate is unique due to its specific structure, which allows it to form highly organized monolayers on metal surfaces. Compared to sodium 2-mercaptoethanesulfonate, it has a longer carbon chain, providing different spatial properties and reactivity. 3-Mercaptopropionic acid lacks the sulfonate group, making it less effective in certain applications. Sodium 2,3-dimercaptopropanesulfonate has two thiol groups, offering different reactivity and binding properties .
Propiedades
Número CAS |
17636-10-1 |
|---|---|
Fórmula molecular |
C3H8NaO3S2 |
Peso molecular |
179.2 g/mol |
Nombre IUPAC |
sodium;3-sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |
Clave InChI |
FTCLAXOKVVLHEG-UHFFFAOYSA-N |
SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
C(CS)CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C(CS)CS(=O)(=O)O.[Na] |
Key on ui other cas no. |
17636-10-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


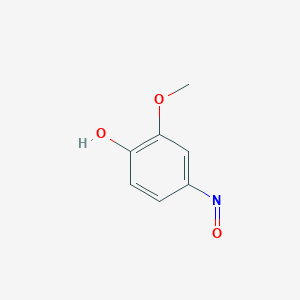

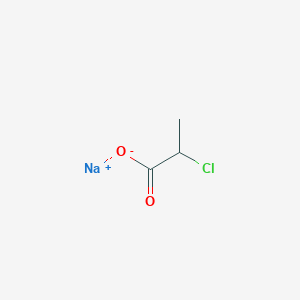

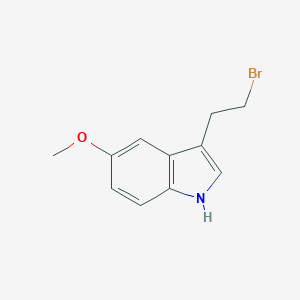
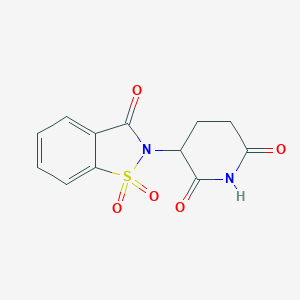


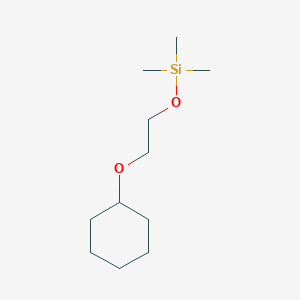
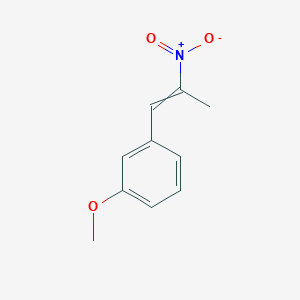
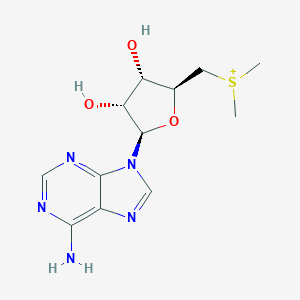
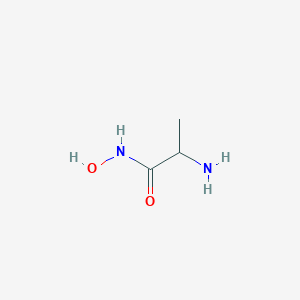
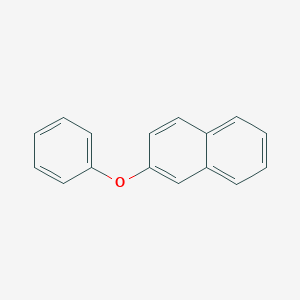
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
